2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide
Overview
Description
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to have a potent inhibitory effect on various kinases, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide exerts its inhibitory effect on kinases by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of various signaling pathways involved in disease pathogenesis.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide has been shown to have potent anti-inflammatory and immunosuppressive effects. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of various cancers.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide in lab experiments include its potent inhibitory effect on various kinases, making it a useful tool for studying the role of these kinases in disease pathogenesis. However, the limitations of using 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For the research on 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide include further studies to determine its safety and efficacy in humans, as well as its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide for different diseases.
Scientific Research Applications
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to have a potent inhibitory effect on various kinases, including BTK, ITK, and JAK3, which are involved in the pathogenesis of many diseases.
properties
IUPAC Name |
1-[(4-tert-butylphenyl)sulfonylamino]-3-(2-ethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-5-26-17-9-7-6-8-16(17)20-18(23)21-22-27(24,25)15-12-10-14(11-13-15)19(2,3)4/h6-13,22H,5H2,1-4H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGLJHVQQMHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butylphenyl)sulfonyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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